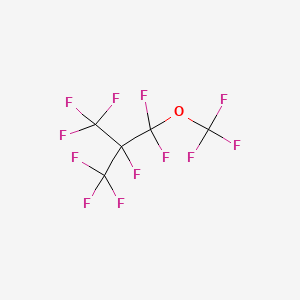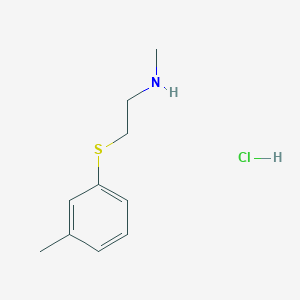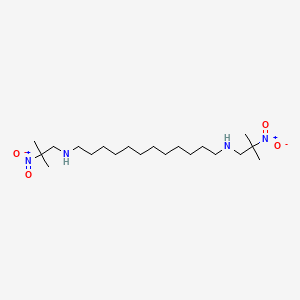
N~1~,N~12~-Bis(2-methyl-2-nitropropyl)dodecane-1,12-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~,N~12~-Bis(2-methyl-2-nitropropyl)dodecane-1,12-diamine is a synthetic organic compound characterized by its unique structure, which includes two nitropropyl groups attached to a dodecane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~12~-Bis(2-methyl-2-nitropropyl)dodecane-1,12-diamine typically involves the reaction of dodecane-1,12-diamine with 2-methyl-2-nitropropyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
Starting Materials: Dodecane-1,12-diamine and 2-methyl-2-nitropropyl chloride.
Reaction Conditions: The reaction is conducted in an organic solvent, such as dichloromethane, at room temperature.
Procedure: The dodecane-1,12-diamine is dissolved in the solvent, and the base is added to the solution. The 2-methyl-2-nitropropyl chloride is then added dropwise, and the mixture is stirred for several hours.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N1,N~12~-Bis(2-methyl-2-nitropropyl)dodecane-1,12-diamine may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product separation can further streamline the process.
化学反応の分析
Types of Reactions
N~1~,N~12~-Bis(2-methyl-2-nitropropyl)dodecane-1,12-diamine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitropropyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of new compounds with different functional groups replacing the nitropropyl groups.
科学的研究の応用
N~1~,N~12~-Bis(2-methyl-2-nitropropyl)dodecane-1,12-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N1,N~12~-Bis(2-methyl-2-nitropropyl)dodecane-1,12-diamine involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects.
類似化合物との比較
Similar Compounds
- N,N’-Bis(2-methyl-2-nitropropyl)hexamethylenediamine
- N,N’-Bis(2-methyl-2-nitropropyl)octamethylenediamine
Uniqueness
N~1~,N~12~-Bis(2-methyl-2-nitropropyl)dodecane-1,12-diamine is unique due to its longer dodecane backbone, which can influence its physical and chemical properties, such as solubility and reactivity. This structural difference can result in distinct biological activities and applications compared to its shorter-chain analogs.
特性
CAS番号 |
114136-90-2 |
|---|---|
分子式 |
C20H42N4O4 |
分子量 |
402.6 g/mol |
IUPAC名 |
N,N'-bis(2-methyl-2-nitropropyl)dodecane-1,12-diamine |
InChI |
InChI=1S/C20H42N4O4/c1-19(2,23(25)26)17-21-15-13-11-9-7-5-6-8-10-12-14-16-22-18-20(3,4)24(27)28/h21-22H,5-18H2,1-4H3 |
InChIキー |
XMMODGGONLGJCY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CNCCCCCCCCCCCCNCC(C)(C)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


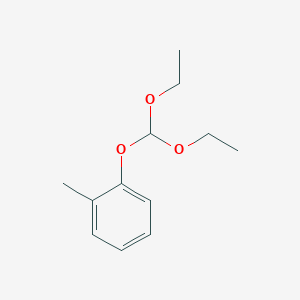
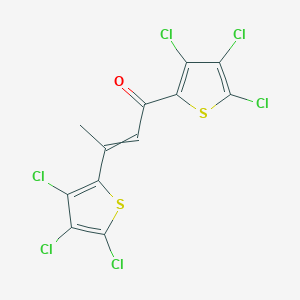
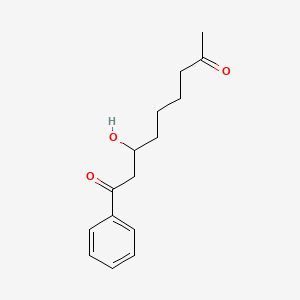
![Methyl 6,7-dimethylspiro[2.5]octa-4,6-diene-4-carboxylate](/img/structure/B14311063.png)
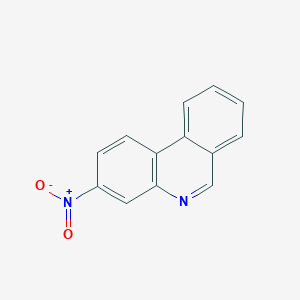
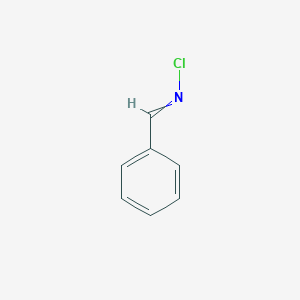
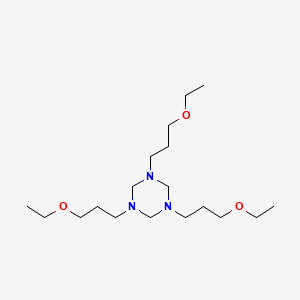
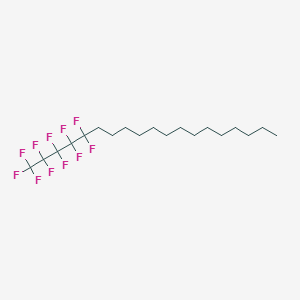
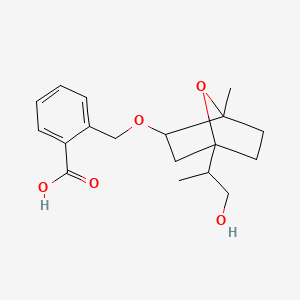
![Ethyl 4-{(E)-[4-(diethylamino)phenyl]diazenyl}benzoate](/img/structure/B14311095.png)
![1-[(Furan-2-yl)methyl]-2,2,5,5-tetramethyl-1,2,5-azadisilolidine](/img/structure/B14311103.png)

